molecular formula C7H7NO3 B1607295 Methyl 5-formyl-1H-pyrrole-3-carboxylate CAS No. 5910-05-4

Methyl 5-formyl-1H-pyrrole-3-carboxylate

Cat. No. B1607295
Key on ui cas rn: 5910-05-4
M. Wt: 153.14 g/mol
InChI Key: YXBYTBKDUXJEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227951B2

Procedure details

To a solution of N-((1H-pyrrol-2-yl)methylene)-N-methylmethanaminium chloride (45.0 g, 0.279 mol), aluminum trichloride (83.7 g, 0.63 mol) in DCE (90 mL) under nitrogen was added 2,2,2-trichloroacetyl chloride (32.4 mL, 0.093 mol). The mixture was heated to reflux for 4 h. After cooled to rt, MeOH (100 mL) was added followed by sodium methoxide solution [prepared with sodium (45.0 g, 1.98 mol) and MeOH (180 mL)]. The resulting mixture was then stirred at rt for 2 h. The solvent was then removed and the resulting residue was dissolved in water (100 mL), neutralized with 1 N HCl, and extracted with EtOAc (3×400 mL). The combined organic phases were washed with brine, dried, and concentrated to give methyl 5-formyl-1H-pyrrole-3-carboxylate (30.0 g, 60%). 1H NMR (DMSO-d6, 400 MHz) δ 12.62 (s, 1H), 9.48 (s, 1H), 7.66 (s, 1H), 7.30 (s, 1H), 3.67 (s, 3H).
Name
N-((1H-pyrrol-2-yl)methylene)-N-methylmethanaminium chloride
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
83.7 g
Type
reactant
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[NH:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH:7]=[N+](C)C.[Cl-].[Cl-].[Cl-].[Al+3].ClC(Cl)(Cl)[C:17](Cl)=[O:18].[CH3:22][O-:23].[Na+].C[OH:26]>ClCCCl>[CH:7]([C:3]1[NH:2][CH:6]=[C:5]([C:22]([O:18][CH3:17])=[O:23])[CH:4]=1)=[O:26] |f:0.1,2.3.4.5,7.8|

Inputs

Step One
Name
N-((1H-pyrrol-2-yl)methylene)-N-methylmethanaminium chloride
Quantity
45 g
Type
reactant
Smiles
[Cl-].N1C(=CC=C1)C=[N+](C)C
Name
Quantity
83.7 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
32.4 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
sodium methoxide
Quantity
180 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×400 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C1=CC(=CN1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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